3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-10-3-1-9(2-4-10)7-16-8-15-12-11(13(16)17)5-6-18-12/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLIRCJMLLQKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thieno[2,3-d]pyrimidin-4(3H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thieno[2,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl or thieno positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are common.
Major Products
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidinones, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. Research indicates that these compounds exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
In a study conducted by Prabhakar et al. (2019), a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and tested for their antimicrobial efficacy against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger.
| Compound | Bacterial Activity (Zone of Inhibition in mm) | Fungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 5h | 20 (against S. aureus) | 15 (against C. albicans) |
| 5g | 18 (against E. coli) | 12 (against A. niger) |
| 5j | 22 (against P. aeruginosa) | 20 (against C. albicans) |
| 5f | 19 (against B. subtilis) | 18 (against A. niger) |
The results demonstrated that certain derivatives exhibited potent activity against both bacterial and fungal pathogens, indicating their potential as therapeutic agents in treating infections.
Anticancer Potential
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been investigated for their anticancer properties. These compounds have been shown to inhibit specific cancer-related enzymes and pathways.
Case Study: Anticancer Activity
In another study, researchers evaluated the inhibitory effects of various thieno[2,3-d]pyrimidin-4(3H)-one derivatives on the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is involved in estrogen biosynthesis, a key factor in hormone-dependent cancers.
The study found that certain derivatives demonstrated significant inhibition of this enzyme, suggesting their potential role as anticancer agents:
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.45 | 17β-HSD1 |
| Compound B | 0.60 | REV7 |
These findings support the development of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as candidates for further investigation in cancer therapy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as thiophene derivatives and benzyl halides. The characterization of synthesized compounds is performed using various techniques including IR spectroscopy, NMR spectroscopy, and mass spectrometry.
Example Synthesis Procedure
- Starting Materials : Thiophene derivative and benzyl chloride.
- Reaction Conditions : The reaction is conducted under reflux conditions in a suitable solvent such as acetic acid.
- Purification : The crude product is purified using column chromatography.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer cells, the compound may induce apoptosis by activating caspase pathways .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The pharmacological profile of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is highly dependent on substituents at the 2-, 3-, and 5-positions. Below is a comparative analysis of key analogs:
Biological Activity
3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties.
Research indicates that compounds within the thieno[2,3-d]pyrimidine class often exhibit inhibitory activity against various enzymes and receptors. Specifically, they may target:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to antiproliferative effects, making these compounds potential candidates for cancer therapy.
- Kinases : Many thieno[2,3-d]pyrimidines are investigated for their ability to inhibit kinase activity, which is crucial in cell signaling pathways related to cancer and other diseases.
Anticancer Activity
Studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit cancer cell proliferation. For example:
- In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including lymphoma and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Butyrylcholinesterase (BChE) : Some derivatives have shown selective inhibition of BChE, suggesting potential use in neurodegenerative conditions where cholinergic signaling is disrupted .
Case Studies
- Neuroprotective Properties : A study identified a derivative based on this compound that demonstrated neuroprotective effects by selectively inhibiting BChE. This suggests potential applications in treating Alzheimer's disease .
- Antioxidant Activity : Another investigation evaluated the antioxidant properties of related pyrimidine derivatives. The results indicated that some compounds exhibited high antioxidant activity compared to standard references like Trolox .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene or pyrimidine precursors. A classical approach includes:
- Core Formation : Cyclization via the Hewald reaction, where ketones react with ethyl 2-cyanoacetate to form 2-aminothiophene intermediates, followed by refluxing in formamide to yield the thieno[2,3-d]pyrimidin-4(3H)-one core .
- Substitution : Introducing substituents (e.g., 4-chlorobenzyl) via nucleophilic displacement or coupling reactions. For example, phosphorus oxychloride (POCl₃) facilitates chlorination at the 4-position, enabling subsequent alkylation or arylation .
- Optimization : Reaction conditions (solvent, temperature, catalysts) are critical. For instance, DMF-POCl₃ (Vilsmeier reagent) enables efficient cyclization under reflux .
Q. Example Synthesis Table :
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Hewald Cyclization | Ethyl 2-cyanoacetate, formamide | 70–85 | |
| 2 | Chlorination | POCl₃, dimethylaniline | 80–90 | |
| 3 | Benzyl Substitution | 4-Chlorobenzyl bromide, K₂CO₃, DMF | 60–75 |
Q. How is the thieno[2,3-d]pyrimidin-4(3H)-one core characterized spectroscopically?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR confirms substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm). <sup>13</sup>C NMR identifies carbonyl (C=O) at ~165 ppm and aromatic carbons .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) validate the core .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for C₁₃H₁₀ClN₂OS: 293.02) .
Q. What biological activities are reported for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer :
- Antitubercular : Derivatives exhibit MIC values of 7.6–25.4 μg/mL against Mycobacterium tuberculosis (dormant and active stages) .
- Anticancer : Compounds like 2-(benzylamino)-5,6-dimethyl derivatives show cytotoxicity (mean growth inhibition: 51.01%) against melanoma (MDA-MB-435) .
- Antimicrobial : Substituted analogs inhibit bacterial growth via enzyme inhibition (e.g., dihydrofolate reductase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysts : Palladium/charcoal (Pd/C) or KI improves coupling efficiency in benzylation steps .
- Temperature Control : Reflux (~100°C) accelerates cyclization, while room-temperature stirring minimizes side reactions .
- Monitoring : TLC/HPLC tracks reaction progress; purification via column chromatography or recrystallization ensures purity .
Q. How can contradictions in reported biological activities be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., H37Ra for TB) and protocols (e.g., microdilution for MIC) .
- Structural Confirmation : Verify compound integrity via X-ray crystallography to rule out polymorphic effects .
- Mechanistic Studies : Compare target binding (e.g., VEGFR-2 inhibition vs. tyrosinase inhibition) to explain divergent activities .
Q. Example Data Contradiction :
| Compound | Reported Activity | Proposed Mechanism | Reference |
|---|---|---|---|
| 4g (2,4-dihydroxybenzene) | Tyrosinase inhibition | Metal chelation in active site | |
| VEGFR-2 hybrid analogs | Antiangiogenic | DFG motif binding |
Q. What computational strategies guide the design of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer :
- Molecular Docking : Simulations (AutoDock, Glide) predict binding to targets like VEGFR-2 or tyrosinase. For example, 4g achieves a docking score of −9.2 kcal/mol against tyrosinase .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
- QSAR Models : Correlate substituent electronegativity (e.g., CF₃ groups) with enhanced lipophilicity and activity .
Q. How do substituents influence the biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : CF₃ or Cl at the benzyl position enhance metabolic stability and target affinity .
- Hydrophobic Tail Optimization : Longer alkyl chains (e.g., piperidin-1-yl) improve membrane permeability .
- Hybrid Derivatives : Fusion with 1,3,4-oxadiazole moieties broadens activity (e.g., dual VEGFR-2/tyrosinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
